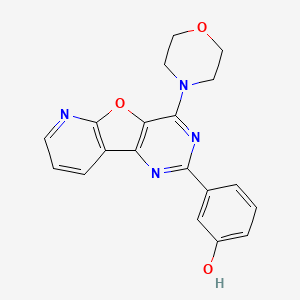

PI-103

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PI103 is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. Abnormalities in the PI3K pathway are implicated in various cancers, making PI103 a potential therapeutic candidate [].

Radiosensitization in Triple-Negative Breast Cancer

Research suggests that PI103 may be effective in combination with other therapies for specific cancers. A study investigating its application in triple-negative breast cancer (TNBC) explored the potential of PI103 to enhance the effects of radiation treatment []. The study found that PI103, when combined with olaparib (a PARP inhibitor), increased the radiation-induced death of TNBC cells []. This radiosensitizing effect was observed in both in vitro (laboratory) and in vivo (animal) models [].

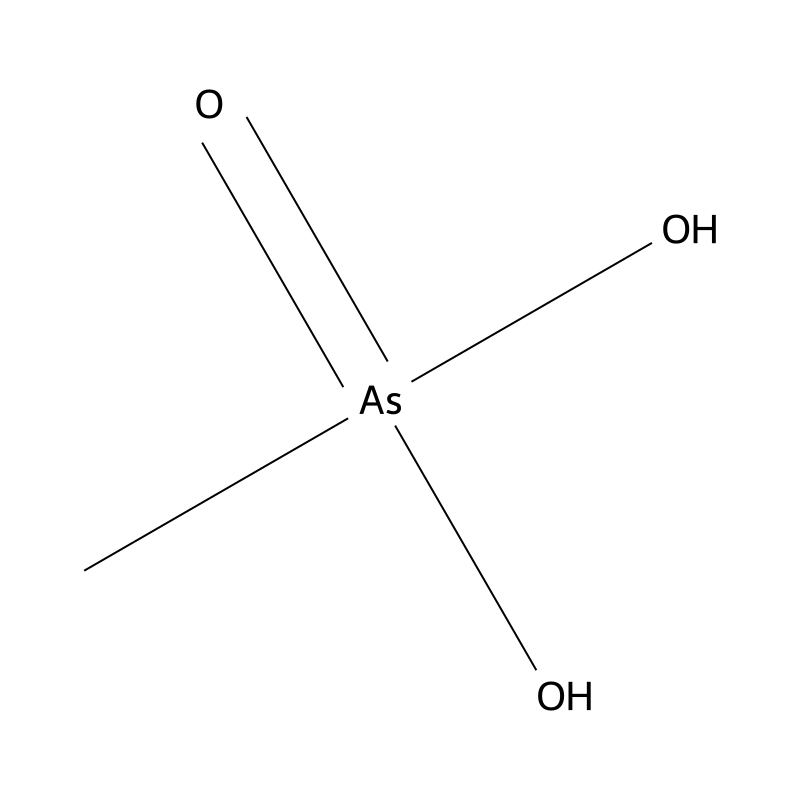

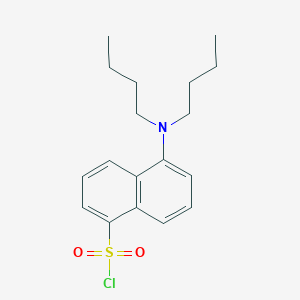

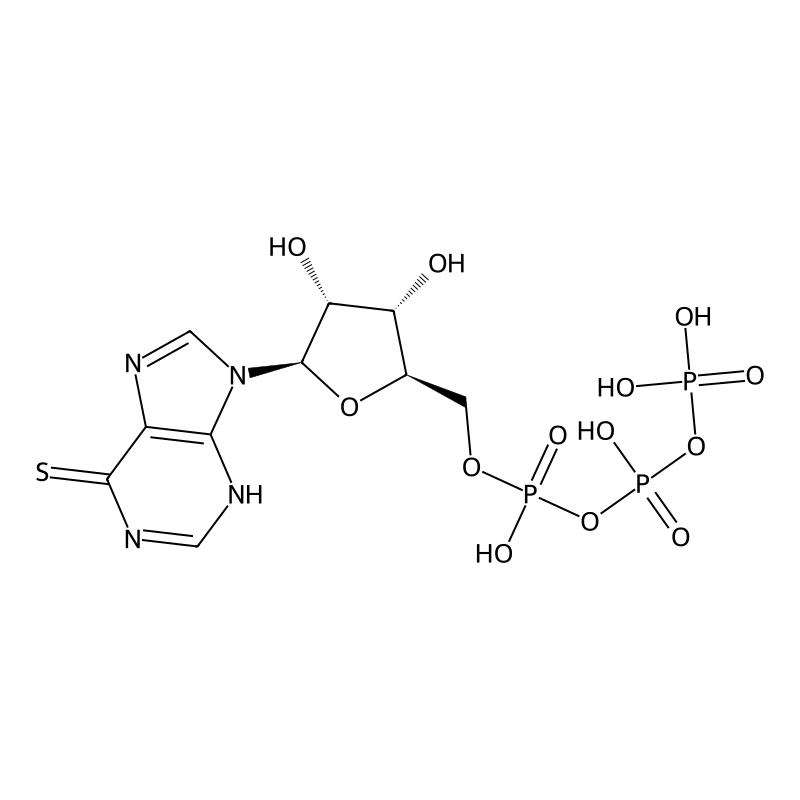

PI-103 is primarily known as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. It also inhibits mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK) with high selectivity and potency. The chemical formula for PI-103 is C₁₉H₁₆N₄O₃, with a molecular weight of approximately 348.36 g/mol . This compound has been classified as an investigational drug due to its potential therapeutic applications in oncology.

PI-103 acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways. It binds to the ATP-binding pockets of these enzymes, preventing their interaction with ATP, a crucial step for their activity [, ]. This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Synthesis Overview

The synthesis of PI-103 involves several key steps:

- Condensation: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate reacts with 3-methoxybenzoyl chloride.

- Hydrolysis: Treatment with aqueous ammonium hydroxide.

- Cyclization: Reaction with sodium hydroxide.

- Demethylation and Acetylation: Modifications to form the active compound.

- Chlorination and Substitution: Final steps to achieve the desired structure .

PI-103 exhibits significant biological activity as an antiproliferative agent against various cancer cell lines such as prostate, ovarian, and glioblastoma cells. It demonstrates low GI50 values (0.06 to 0.14 μM) indicating potent growth inhibition . The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival by reducing the phosphorylation of proteins like AKT and S6 ribosomal protein .

Mechanism of Action

By inhibiting the PI3K pathway, PI-103 disrupts downstream signaling cascades that are crucial for tumor cell proliferation and survival. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .

The synthesis of PI-103 can be summarized in a multi-step process involving organic reactions such as:

- Amide Formation: Using dichloromethane as a solvent.

- Cyclization: Achieved through treatment with sodium hydroxide.

- Substitution Reactions: Utilizing morpholine and chlorination agents to finalize the compound structure .

PI-103 is primarily investigated for its potential in cancer therapy due to its ability to inhibit critical pathways involved in tumor growth. It is used in research settings to explore its efficacy against various malignancies and may hold promise for treating conditions associated with dysregulated PI3K signaling .

Studies have shown that PI-103 interacts with multiple cellular pathways beyond just the PI3K/mTOR axis. It modulates immune responses by influencing leukocyte migration and T-cell activation, suggesting a broader role in immunological contexts .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with PI-103. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinases | Potency (IC50) | Unique Features |

|---|---|---|---|

| LY294002 | Class I PI3K | ~10 μM | Early inhibitor; less selective |

| Wortmannin | Class I PI3K | ~0.1 μM | Natural product; broad-spectrum |

| GDC-0941 | Class I PI3K | ~20 nM | Selective; used in clinical trials |

| AZD8186 | Class I PI3K | ~30 nM | Focused on hematologic malignancies |

Uniqueness of PI-103

PI-103 stands out due to its dual inhibition of both the PI3K and mTOR pathways, which is not commonly seen among other inhibitors. This dual action enhances its potential effectiveness against tumors that exhibit resistance to single-target therapies.

PI-103 functions as a potent adenosine triphosphate-competitive inhibitor that binds directly to the adenosine triphosphate binding site of target kinases [1] [2]. The compound exhibits its inhibitory activity through direct competition with adenosine triphosphate for binding to the catalytic domain of phosphoinositide 3-kinases and mechanistic target of rapamycin complexes. Crystal structure analysis reveals that PI-103 adopts a flat conformation within the adenosine triphosphate binding pocket, positioning itself between the amino-terminal and carboxy-terminal lobes of the kinase catalytic domain [3].

The adenosine triphosphate-competitive mechanism involves the occupation of the adenosine triphosphate binding cleft, which is located between the amino-terminal and carboxy-terminal lobes of the kinase catalytic domain. PI-103 sits strategically between specific residues including isoleucine 800, aspartate 810, tyrosine 836, glutamate 849, and valine 851 on one side, and methionine 922, isoleucine 932, and aspartate 933 on the other side [3]. This positioning effectively prevents adenosine triphosphate from accessing its natural binding site, thereby inhibiting kinase activity.

The compound demonstrates remarkable binding affinity through its ability to form multiple hydrogen bonds with critical hinge region residues. The morpholine oxygen of PI-103 donates a hydrogen bond to the amide group of the hinge residue valine 851, while the hydroxyl group of the phenol moiety establishes bifurcated hydrogen bonds with both the carboxyl group of aspartate 810 and the hydroxyl group of tyrosine 836 [3]. These interactions collectively contribute to the high binding affinity and prolonged residence time of PI-103 at the adenosine triphosphate binding site.

Binding Affinity Profiles

The binding affinity profile of PI-103 reveals its exceptional potency across multiple kinase targets, with half-maximal inhibitory concentration values consistently in the low nanomolar range for primary targets. Cellular assays demonstrate that PI-103 achieves 50% inhibition of protein kinase B serine 473 phosphorylation at concentrations ranging from 17 to 30 nanomolar in various cancer cell lines, including U87MG glioblastoma cells and IGROV-1 ovarian cancer cells [4]. The compound maintains consistent binding affinity across different exposure durations, with 2-hour and 8-hour exposures yielding half-maximal inhibitory concentration values of 18 and 17 nanomolar, respectively, in IGROV-1 cells [4].

The binding affinity of PI-103 remains remarkably consistent across different cellular contexts, suggesting robust target engagement independent of cellular background. In colon cancer cell lines with varying genetic backgrounds, including mutations in phosphatase and tensin homolog, phosphoinositide 3-kinase catalytic subunit alpha, and kirsten rat sarcoma viral oncogene homolog, the half-maximal inhibitory concentration values for inhibition of protein kinase B serine 473 phosphorylation ranged only 2-fold from 18 to 38 nanomolar [4]. This consistency indicates that PI-103 binding affinity is not significantly affected by common oncogenic mutations that activate the phosphoinositide 3-kinase pathway.

Crystal structure analysis has revealed that substitutions at specific positions can enhance binding affinity through the formation of additional hydrogen bonds. Modification at the R1 position of the phenol portion of PI-103 can improve binding affinity by forming a new hydrogen bond with lysine 802 at the bottom of the adenosine triphosphate catalytic site [3]. This structural insight has demonstrated that compound 9e, with a hydroxyl group substitution, exhibits approximately 3-fold improved potency against phosphoinositide 3-kinase alpha compared to PI-103, with a half-maximal inhibitory concentration value of 5.9 nanomolar [3].

Quantitative Half-Maximal Inhibitory Concentration Values Across Target Proteins

PI-103 exhibits a distinctive multi-target inhibition profile characterized by exceptional potency against deoxyribonucleic acid-dependent protein kinase and phosphoinositide 3-kinase isoforms, with progressively reduced activity against mechanistic target of rapamycin complexes and minimal activity against ataxia telangiectasia and rad3-related protein kinase and ataxia telangiectasia mutated kinase [2] [5]. The quantitative half-maximal inhibitory concentration values reveal a clear hierarchy of target sensitivity, with deoxyribonucleic acid-dependent protein kinase being the most sensitive target at 2 nanomolar, followed by phosphoinositide 3-kinase alpha at 8 nanomolar [2] [5].

Within the phosphoinositide 3-kinase family, PI-103 demonstrates preferential activity against phosphoinositide 3-kinase alpha, with an 11-fold selectivity over phosphoinositide 3-kinase beta, 6-fold selectivity over phosphoinositide 3-kinase delta, and 18.8-fold selectivity over phosphoinositide 3-kinase gamma [2] [5]. The mechanistic target of rapamycin complexes show differential sensitivity, with mechanistic target of rapamycin complex 1 being inhibited at 20 nanomolar and mechanistic target of rapamycin complex 2 at 83 nanomolar [2] [5]. This selectivity pattern suggests that PI-103 can achieve selective inhibition of specific pathway components at appropriate concentrations.

The compound shows dramatically reduced activity against deoxyribonucleic acid damage checkpoint kinases, with half-maximal inhibitory concentration values of 850 and 920 nanomolar for ataxia telangiectasia and rad3-related protein kinase and ataxia telangiectasia mutated kinase, respectively [2] [5]. This selectivity profile is particularly significant for therapeutic applications, as it suggests that PI-103 can effectively inhibit phosphoinositide 3-kinase and mechanistic target of rapamycin signaling without significantly affecting deoxyribonucleic acid damage response pathways at therapeutic concentrations.

Alternative sources report variant half-maximal inhibitory concentration values, with AMSBIO and BPS Bioscience reporting more potent activity against phosphoinositide 3-kinase isoforms, with half-maximal inhibitory concentration values of 2, 3, 3, and 15 nanomolar for phosphoinositide 3-kinase alpha, beta, delta, and gamma, respectively [6] [7]. These variations likely reflect differences in assay conditions, enzyme preparations, and adenosine triphosphate concentrations used in different laboratories.

Isoform Selectivity Within Phosphoinositide 3-Kinase Family

The isoform selectivity profile of PI-103 within the phosphoinositide 3-kinase family reveals a clear preference for phosphoinositide 3-kinase alpha, followed by phosphoinositide 3-kinase delta, phosphoinositide 3-kinase beta, and phosphoinositide 3-kinase gamma in order of decreasing sensitivity [2] [5]. This selectivity pattern has important implications for understanding the therapeutic potential and biological effects of PI-103, as each isoform has distinct physiological roles and tissue distribution patterns.

Phosphoinositide 3-kinase alpha serves as the primary target of PI-103, with its role in growth factor signaling making it a critical mediator of cell proliferation and survival pathways [8]. The 11-fold selectivity over phosphoinositide 3-kinase beta is particularly significant, as phosphoinositide 3-kinase beta plays important roles in insulin signaling and metabolic regulation [8]. The 6-fold selectivity over phosphoinositide 3-kinase delta, which is primarily involved in immune cell function, suggests that PI-103 may have reduced immunosuppressive effects compared to pan-phosphoinositide 3-kinase inhibitors [8].

The 18.8-fold selectivity over phosphoinositide 3-kinase gamma represents the most pronounced isoform selectivity exhibited by PI-103 [2] [5]. This selectivity is particularly relevant given the role of phosphoinositide 3-kinase gamma in inflammatory responses and cardiovascular function. The reduced activity against phosphoinositide 3-kinase gamma may contribute to an improved therapeutic window by minimizing potential cardiovascular and inflammatory side effects.

Crystal structure analysis has provided insights into the molecular basis of isoform selectivity, revealing that non-conserved residues in Regions 1 and 2 of the adenosine triphosphate binding site contribute to differential binding affinity [8]. The flexibility of specific residues, such as lysine 802 in phosphoinositide 3-kinase alpha, can create additional binding space that accommodates PI-103 more favorably than in other isoforms [3]. This structural understanding has informed the design of PI-103 derivatives with enhanced isoform selectivity.

Molecular Basis for Multi-Target Inhibition

The molecular basis for PI-103's multi-target inhibition capability stems from its ability to recognize and bind to conserved structural features shared among phosphoinositide 3-kinase family members, mechanistic target of rapamycin complexes, and deoxyribonucleic acid-dependent protein kinase [3] [2]. The compound's pyridinylfuranopyrimidine scaffold provides a rigid framework that can accommodate the similar adenosine triphosphate binding site architectures present in these related kinases.

The morpholine moiety of PI-103 serves as a critical pharmacophore for hinge region binding, forming hydrogen bonds with conserved valine residues present in the hinge regions of target kinases [3]. This interaction is fundamental to the compound's broad activity profile, as the hinge region represents one of the most conserved structural elements across the kinase superfamily. The morpholine oxygen specifically targets the amide backbone of hinge residues, providing a universal binding interaction that contributes to multi-target activity.

The phenol moiety of PI-103 contributes to target specificity through its ability to form bifurcated hydrogen bonds with conserved aspartate and tyrosine residues in the adenosine triphosphate binding site [3]. These interactions are particularly important for binding affinity and residence time, as they provide additional stabilizing contacts beyond the primary hinge binding interaction. The hydroxyl group of the phenol can simultaneously interact with both aspartate 810 and tyrosine 836, creating a stable binding complex that enhances inhibitory potency.

The multi-target inhibition profile of PI-103 is further enhanced by its ability to access specificity pockets present in different kinase targets [8]. The compound can induce conformational changes in target proteins, such as the movement of lysine 802 in phosphoinositide 3-kinase alpha, which creates additional binding space and allows for optimized protein-inhibitor interactions [3]. This conformational adaptability enables PI-103 to achieve high affinity binding across multiple targets while maintaining selectivity against unrelated kinases.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Moreira-Leite FF, Harrison LR, Mironov A, Roberts RA, Dive C. Inducible EGFR T790M-mediated gefitinib resistance in non-small cell lung cancer cells does not modulate sensitivity to PI103 provoked autophagy. J Thorac Oncol. 2010 Jun;5(6):765-77. PubMed PMID: 20421816.

3: Ding Z, Liang J, Li J, Lu Y, Ariyaratna V, Lu Z, Davies MA, Westwick JK, Mills GB. Physical association of PDK1 with AKT1 is sufficient for pathway activation independent of membrane localization and phosphatidylinositol 3 kinase. PLoS One. 2010 Mar 26;5(3):e9910. PubMed PMID: 20361045; PubMed Central PMCID: PMC2845649.

4: Miller S, Tavshanjian B, Oleksy A, Perisic O, Houseman BT, Shokat KM, Williams RL. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34. Science. 2010 Mar 26;327(5973):1638-42. PubMed PMID: 20339072; PubMed Central PMCID: PMC2860105.

5: Workman P, Clarke PA, Raynaud FI, van Montfort RL. Drugging the PI3 kinome: from chemical tools to drugs in the clinic. Cancer Res. 2010 Mar 15;70(6):2146-57. Epub 2010 Feb 23. Review. PubMed PMID: 20179189.

6: Sos ML, Rode HB, Heynck S, Peifer M, Fischer F, Klüter S, Pawar VG, Reuter C, Heuckmann JM, Weiss J, Ruddigkeit L, Rabiller M, Koker M, Simard JR, Getlik M, Yuza Y, Chen TH, Greulich H, Thomas RK, Rauh D. Chemogenomic profiling provides insights into the limited activity of irreversible EGFR Inhibitors in tumor cells expressing the T790M EGFR resistance mutation. Cancer Res. 2010 Feb 1;70(3):868-74. Epub 2010 Jan 26. PubMed PMID: 20103621.

7: Janes MR, Limon JJ, So L, Chen J, Lim RJ, Chavez MA, Vu C, Lilly MB, Mallya S, Ong ST, Konopleva M, Martin MB, Ren P, Liu Y, Rommel C, Fruman DA. Effective and selective targeting of leukemia cells using a TORC1/2 kinase inhibitor. Nat Med. 2010 Feb;16(2):205-13. Epub 2010 Jan 13. PubMed PMID: 20072130.

8: No M, Choi EJ, Kim IA. Targeting HER2 signaling pathway for radiosensitization: alternative strategy for therapeutic resistance. Cancer Biol Ther. 2009 Dec;8(24):2351-61. Epub 2009 Dec 19. PubMed PMID: 19923913.

9: López-Fauqued M, Gil R, Grueso J, Hernandez-Losa J, Pujol A, Moliné T, Recio JA. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. Int J Cancer. 2010 Apr 1;126(7):1549-61. PubMed PMID: 19810100.

10: Link W, Oyarzabal J, Serelde BG, Albarran MI, Rabal O, Cebriá A, Alfonso P, Fominaya J, Renner O, Peregrina S, Soilán D, Ceballos PA, Hernández AI, Lorenzo M, Pevarello P, Granda TG, Kurz G, Carnero A, Bischoff JR. Chemical interrogation of FOXO3a nuclear translocation identifies potent and selective inhibitors of phosphoinositide 3-kinases. J Biol Chem. 2009 Oct 9;284(41):28392-400. Epub 2009 Aug 18. PubMed PMID: 19690175; PubMed Central PMCID: PMC2788888.

11: Westhoff MA, Kandenwein JA, Karl S, Vellanki SH, Braun V, Eramo A, Antoniadis G, Debatin KM, Fulda S. The pyridinylfuranopyrimidine inhibitor, PI-103, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair. Oncogene. 2009 Oct 8;28(40):3586-96. Epub 2009 Jul 27. PubMed PMID: 19633683.

12: McTavish N, Getty J, Burchell A, Wilson SM. Glucocorticoids can activate the alpha-ENaC gene promoter independently of SGK1. Biochem J. 2009 Sep 25;423(2):189-97. PubMed PMID: 19619128; PubMed Central PMCID: PMC2762689.

13: Raynaud FI, Eccles SA, Patel S, Alix S, Box G, Chuckowree I, Folkes A, Gowan S, De Haven Brandon A, Di Stefano F, Hayes A, Henley AT, Lensun L, Pergl-Wilson G, Robson A, Saghir N, Zhyvoloup A, McDonald E, Sheldrake P, Shuttleworth S, Valenti M, Wan NC, Clarke PA, Workman P. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Mol Cancer Ther. 2009 Jul;8(7):1725-38. Epub 2009 Jul 7. PubMed PMID: 19584227; PubMed Central PMCID: PMC2718129.

14: Schwab J, Antonescu C, Boland P, Healey J, Rosenberg A, Nielsen P, Iafrate J, Delaney T, Yoon S, Choy E, Harmon D, Raskin K, Yang C, Mankin H, Springfield D, Hornicek F, Duan Z. Combination of PI3K/mTOR inhibition demonstrates efficacy in human chordoma. Anticancer Res. 2009 Jun;29(6):1867-71. PubMed PMID: 19528441.

15: Zou ZQ, Zhang XH, Wang F, Shen QJ, Xu J, Zhang LN, Xing WH, Zhuo RJ, Li D. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. Int J Mol Med. 2009 Jul;24(1):97-101. PubMed PMID: 19513541.

16: Zou CY, Smith KD, Zhu QS, Liu J, McCutcheon IE, Slopis JM, Meric-Bernstam F, Peng Z, Bornmann WG, Mills GB, Lazar AJ, Pollock RE, Lev D. Dual targeting of AKT and mammalian target of rapamycin: A potential therapeutic approach for malignant peripheral nerve sheath tumor. Mol Cancer Ther. 2009 May 5. [Epub ahead of print] PubMed PMID: 19417153.

17: Ebi H, Tomida S, Takeuchi T, Arima C, Sato T, Mitsudomi T, Yatabe Y, Osada H, Takahashi T. Relationship of deregulated signaling converging onto mTOR with prognosis and classification of lung adenocarcinoma shown by two independent in silico analyses. Cancer Res. 2009 May 1;69(9):4027-35. Epub 2009 Apr 21. PubMed PMID: 19383916.

18: Hancock MK, Kopp L, Bi K. High-throughput screening compatible cell-based assay for interrogating activated notch signaling. Assay Drug Dev Technol. 2009 Feb;7(1):68-79. PubMed PMID: 19382889.

19: Chiarini F, Falà F, Tazzari PL, Ricci F, Astolfi A, Pession A, Pagliaro P, McCubrey JA, Martelli AM. Dual inhibition of class IA phosphatidylinositol 3-kinase and mammalian target of rapamycin as a new therapeutic option for T-cell acute lymphoblastic leukemia. Cancer Res. 2009 Apr 15;69(8):3520-8. Epub 2009 Apr 7. PubMed PMID: 19351820.

20: Niedermeier M, Hennessy BT, Knight ZA, Henneberg M, Hu J, Kurtova AV, Wierda WG, Keating MJ, Shokat KM, Burger JA. Isoform-selective phosphoinositide 3'-kinase inhibitors inhibit CXCR4 signaling and overcome stromal cell-mediated drug resistance in chronic lymphocytic leukemia: a novel therapeutic approach. Blood. 2009 May 28;113(22):5549-57. Epub 2009 Mar 24. PubMed PMID: 19318683.

21: Markadieu N, Crutzen R, Boom A, Erneux C, Beauwens R. Inhibition of insulin-stimulated hydrogen peroxide production prevents stimulation of sodium transport in A6 cell monolayers. Am J Physiol Renal Physiol. 2009 Jun;296(6):F1428-38. Epub 2009 Mar 18. PubMed PMID: 19297450.

22: Chaussade C, Cho K, Mawson C, Rewcastle GW, Shepherd PR. Functional differences between two classes of oncogenic mutation in the PIK3CA gene. Biochem Biophys Res Commun. 2009 Apr 17;381(4):577-81. Epub 2009 Feb 20. PubMed PMID: 19233141.

23: Kong D, Yaguchi S, Yamori T. Effect of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase. Biol Pharm Bull. 2009 Feb;32(2):297-300. PubMed PMID: 19182393.

24: Guillard S, Clarke PA, Te Poele R, Mohri Z, Bjerke L, Valenti M, Raynaud F, Eccles SA, Workman P. Molecular pharmacology of phosphatidylinositol 3-kinase inhibition in human glioma. Cell Cycle. 2009 Feb 1;8(3):443-53. Epub 2009 Feb 16. PubMed PMID: 19177002.

25: Zhang TT, Okkenhaug K, Nashed BF, Puri KD, Knight ZA, Shokat KM, Vanhaesebroeck B, Marshall AJ. Genetic or pharmaceutical blockade of p110delta phosphoinositide 3-kinase enhances IgE production. J Allergy Clin Immunol. 2008 Oct;122(4):811-819.e2. PubMed PMID: 19014771.

26: Chaisuparat R, Hu J, Jham BC, Knight ZA, Shokat KM, Montaner S. Dual inhibition of PI3Kalpha and mTOR as an alternative treatment for Kaposi's sarcoma. Cancer Res. 2008 Oct 15;68(20):8361-8. PubMed PMID: 18922908; PubMed Central PMCID: PMC2645787.

27: Degtyarev M, De Mazière A, Orr C, Lin J, Lee BB, Tien JY, Prior WW, van Dijk S, Wu H, Gray DC, Davis DP, Stern HM, Murray LJ, Hoeflich KP, Klumperman J, Friedman LS, Lin K. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents. J Cell Biol. 2008 Oct 6;183(1):101-16. PubMed PMID: 18838554; PubMed Central PMCID: PMC2557046.

28: Zanella F, Rosado A, GarcÃa B, Carnero A, Link W. Chemical genetic analysis of FOXO nuclear-cytoplasmic shuttling by using image-based cell screening. Chembiochem. 2008 Sep 22;9(14):2229-37. PubMed PMID: 18756565.

29: Kharas MG, Janes MR, Scarfone VM, Lilly MB, Knight ZA, Shokat KM, Fruman DA. Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells. J Clin Invest. 2008 Sep;118(9):3038-50. PubMed PMID: 18704194; PubMed Central PMCID: PMC2515380.

30: Prevo R, Deutsch E, Sampson O, Diplexcito J, Cengel K, Harper J, O'Neill P, McKenna WG, Patel S, Bernhard EJ. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Res. 2008 Jul 15;68(14):5915-23. PubMed PMID: 18632646.

31: Park S, Chapuis N, Bardet V, Tamburini J, Gallay N, Willems L, Knight ZA, Shokat KM, Azar N, Viguié F, Ifrah N, Dreyfus F, Mayeux P, Lacombe C, Bouscary D. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia. 2008 Sep;22(9):1698-706. Epub 2008 Jun 12. PubMed PMID: 18548104.

32: Kojima K, Shimanuki M, Shikami M, Samudio IJ, Ruvolo V, Corn P, Hanaoka N, Konopleva M, Andreeff M, Nakakuma H. The dual PI3 kinase/mTOR inhibitor PI-103 prevents p53 induction by Mdm2 inhibition but enhances p53-mediated mitochondrial apoptosis in p53 wild-type AML. Leukemia. 2008 Sep;22(9):1728-36. Epub 2008 Jun 12. PubMed PMID: 18548093.

33: Biswas SK, Zhao Y, Nagalingam A, Gardner TW, Sandirasegarane L. PDGF- and insulin/IGF-1-specific distinct modes of class IA PI 3-kinase activation in normal rat retinas and RGC-5 retinal ganglion cells. Invest Ophthalmol Vis Sci. 2008 Aug;49(8):3687-98. Epub 2008 Apr 17. PubMed PMID: 18421086.

34: Chen JS, Zhou LJ, Entin-Meer M, Yang X, Donker M, Knight ZA, Weiss W, Shokat KM, Haas-Kogan D, Stokoe D. Characterization of structurally distinct, isoform-selective phosphoinositide 3'-kinase inhibitors in combination with radiation in the treatment of glioblastoma. Mol Cancer Ther. 2008 Apr;7(4):841-50. PubMed PMID: 18413797.

35: Bain J, Plater L, Elliott M, Shpiro N, Hastie CJ, McLauchlan H, Klevernic I, Arthur JS, Alessi DR, Cohen P. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007 Dec 15;408(3):297-315. PubMed PMID: 17850214; PubMed Central PMCID: PMC2267365.

36: Hers I. Insulin-like growth factor-1 potentiates platelet activation via the IRS/PI3Kalpha pathway. Blood. 2007 Dec 15;110(13):4243-52. Epub 2007 Sep 7. PubMed PMID: 17827393.

37: Fan QW, Cheng CK, Nicolaides TP, Hackett CS, Knight ZA, Shokat KM, Weiss WA. A dual phosphoinositide-3-kinase alpha/mTOR inhibitor cooperates with blockade of epidermal growth factor receptor in PTEN-mutant glioma. Cancer Res. 2007 Sep 1;67(17):7960-5. PubMed PMID: 17804702; PubMed Central PMCID: PMC2597547.

38: Raynaud FI, Eccles S, Clarke PA, Hayes A, Nutley B, Alix S, Henley A, Di-Stefano F, Ahmad Z, Guillard S, Bjerke LM, Kelland L, Valenti M, Patterson L, Gowan S, de Haven Brandon A, Hayakawa M, Kaizawa H, Koizumi T, Ohishi T, Patel S, Saghir N, Parker P, Waterfield M, Workman P. Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Res. 2007 Jun 15;67(12):5840-50. PubMed PMID: 17575152.

39: Chaussade C, Rewcastle GW, Kendall JD, Denny WA, Cho K, Grønning LM, Chong ML, Anagnostou SH, Jackson SP, Daniele N, Shepherd PR. Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling. Biochem J. 2007 Jun 15;404(3):449-58. PubMed PMID: 17362206; PubMed Central PMCID: PMC1896275.

40: Fan QW, Knight ZA, Goldenberg DD, Yu W, Mostov KE, Stokoe D, Shokat KM, Weiss WA. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell. 2006 May;9(5):341-9. PubMed PMID: 16697955.